molecular formula C27H27ClN2O5S B11456712 Methyl 4-({2-[(2-chlorophenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate

Methyl 4-({2-[(2-chlorophenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate

Cat. No.: B11456712
M. Wt: 527.0 g/mol
InChI Key: BGEVHMZRFMBWOI-UHFFFAOYSA-N
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Description

Methyl 4-({2-[(2-chlorophenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of aromatic and heterocyclic components, making it a subject of interest in synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-({2-[(2-chlorophenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate typically involves multiple steps. The process begins with the preparation of the core tetrahydroisoquinoline structure, followed by the introduction of the chlorophenyl and carbamothioyl groups. The final step involves the esterification of the benzoate moiety. Common reagents used in these reactions include chlorinating agents, thioamides, and methoxybenzoic acid derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality. Purification steps such as recrystallization and chromatography are employed to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({2-[(2-chlorophenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl substituents.

Scientific Research Applications

Methyl 4-({2-[(2-chlorophenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 4-({2-[(2-chlorophenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Methyl 4-({2-[(2-chlorophenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate can be compared with other similar compounds, such as:

    Methyl 4-(2-{2-[(4-chlorophenyl)carbamothioyl]hydrazino}-2-oxoethoxy)benzoate: Similar in structure but with different substituents, leading to variations in chemical reactivity and biological activity.

    Methyl 4-(2-{2-[(4-chloroanilino)carbothioyl]hydrazino}-2-oxoethoxy)benzenecarboxylate: Another related compound with distinct properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer unique chemical and biological properties.

Properties

Molecular Formula

C27H27ClN2O5S

Molecular Weight

527.0 g/mol

IUPAC Name

methyl 4-[[2-[(2-chlorophenyl)carbamothioyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate

InChI

InChI=1S/C27H27ClN2O5S/c1-32-24-14-18-12-13-30(27(36)29-22-7-5-4-6-21(22)28)23(20(18)15-25(24)33-2)16-35-19-10-8-17(9-11-19)26(31)34-3/h4-11,14-15,23H,12-13,16H2,1-3H3,(H,29,36)

InChI Key

BGEVHMZRFMBWOI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(N(CCC2=C1)C(=S)NC3=CC=CC=C3Cl)COC4=CC=C(C=C4)C(=O)OC)OC

Origin of Product

United States

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